

Application Notes and Protocols: BI 01383298 for Inhibition of hNaCT (SLC13A5)

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B606064

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Introduction

BI 01383298 is a potent and selective small-molecule inhibitor of the human sodium-coupled citrate transporter (hNaCT), also known as SLC13A5.[1][2] This transporter is primarily expressed in the plasma membrane of hepatocytes and plays a crucial role in transporting citrate from the bloodstream into the cells.[1][3] Intracellular citrate is a key metabolite for various anabolic pathways, including the synthesis of fatty acids and sterols.[3] Consequently, inhibition of hNaCT has emerged as a potential therapeutic strategy for metabolic diseases such as obesity and diabetes, as well as for certain types of cancer like hepatocellular carcinoma.[1][4]

BI 01383298 is characterized as an irreversible and non-competitive inhibitor of hNaCT.[4][5] A notable feature of this inhibitor is its high selectivity for the human transporter over its murine counterpart.[1][4] This document provides detailed application notes and protocols for utilizing **BI 01383298** to inhibit hNaCT in a research setting.

Quantitative Data Summary

The inhibitory potency of **BI 01383298** against hNaCT has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below for easy reference and comparison.

Cell Line	Transporter Expression	IC ₅₀ (nM)	Notes	Reference
HEK293	Overexpressing hSLC13A5	56	-	[3]
HepG2	Endogenous hSLC13A5	24	-	[3]
HepG2	Endogenous hSLC13A5	~100	Irreversible and non-competitive inhibition.	[4][5]
HepG2	Endogenous hSLC13A5	118 ± 22	Without LiCl in uptake buffer.	[6]
HepG2	Endogenous hSLC13A5	49 ± 3	With 10 mM LiCl in uptake buffer.	[6]

Experimental Protocols

Protocol 1: In Vitro Inhibition of hNaCT-Mediated Citrate Uptake in Cultured Cells

This protocol describes a cell-based assay to measure the inhibitory effect of **BI 01383298** on hNaCT activity using a radiolabeled citrate tracer. This method is applicable to cell lines endogenously expressing hNaCT (e.g., HepG2) or cells engineered to overexpress the transporter (e.g., HEK293-hSLC13A5).

Materials:

- **BI 01383298**
- Cell line expressing hNaCT (e.g., HepG2 or HEK293-hSLC13A5)
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)

- NaCl Buffer (pH 7.5)
- [¹⁴C]-Citrate
- Scintillation fluid
- Scintillation counter
- Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

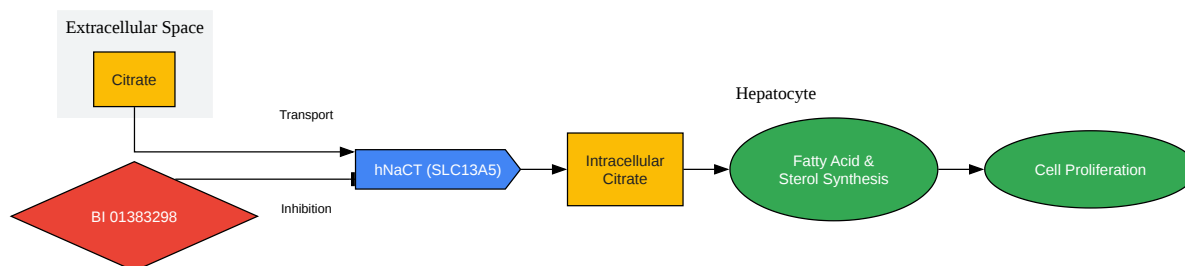
- Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- Preparation of **BI 01383298** Solutions: Prepare a stock solution of **BI 01383298** in DMSO. Further dilute the stock solution in NaCl buffer to achieve the desired final concentrations for the dose-response experiment.
- Pre-incubation with Inhibitor:
 - Aspirate the culture medium from the wells.
 - Wash the cells twice with PBS.
 - Add the **BI 01383298** solutions at varying concentrations to the respective wells. For the vehicle control, use NaCl buffer with the same final concentration of DMSO.
 - Pre-incubate the cells with the inhibitor for 30 minutes at room temperature.^[4]
- Washing Step (for irreversible inhibition assessment):
 - After the pre-incubation period, aspirate the inhibitor solution.
 - Wash the cells twice with NaCl buffer to remove any unbound inhibitor.^[4]
- Citrate Uptake Assay:

- Prepare the uptake buffer by adding [^{14}C]-citrate to the NaCl buffer. A typical concentration is 2 μM .^[4]
- Add the uptake buffer to each well.
- Incubate for 30 minutes at room temperature to allow for citrate uptake.^[4]
- Termination of Uptake:
 - Aspirate the uptake buffer.
 - Wash the cells rapidly three times with ice-cold PBS to stop the transport process and remove extracellular radiotracer.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation fluid to each vial.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Normalize the radioactive counts to the protein concentration in each well.
 - Plot the percentage of citrate uptake inhibition against the logarithm of the **BI 01383298** concentration.
 - Determine the IC_{50} value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of hNaCT Inhibition

The following diagram illustrates the impact of **BI 01383298** on cellular metabolism by inhibiting hNaCT.

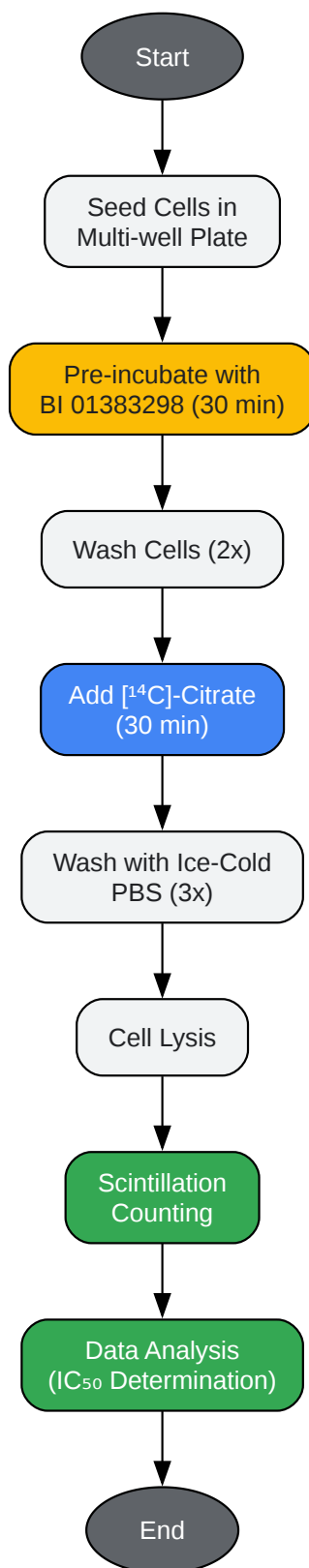


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Caption: **BI 01383298** inhibits hNaCT, blocking citrate entry and downstream anabolic pathways.

Experimental Workflow for hNaCT Inhibition Assay

The diagram below outlines the key steps of the in vitro citrate uptake assay.



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Caption: Workflow for measuring hNaCT inhibition using a radiolabeled citrate uptake assay.

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References

- 1. [opnme.com](https://www.opnme.com) [[opnme.com](https://www.opnme.com)]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 3. BI01383298 | Structural Genomics Consortium [[thesgc.org](https://www.thesgc.org)]
- 4. Functional analysis of a species-specific inhibitor selective for human Na⁺-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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